Diethyl 4-methylquinolin-6-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-methylquinolin-6-yl phosphate is an organophosphorus compound that features a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methylquinolin-6-yl phosphate typically involves the reaction of 4-methylquinoline with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The process involves the formation of a phosphonate ester linkage to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-methylquinolin-6-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Diethyl 4-methylquinolin-6-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 4-methylquinolin-6-yl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system allows for interactions with various biological pathways, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-methylbenzylphosphonate
- 4-Hydroxy-2-quinolones
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Uniqueness
Diethyl 4-methylquinolin-6-yl phosphate is unique due to its specific quinoline ring system combined with a phosphonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other similar compounds.
Properties
CAS No. |
61391-52-4 |
---|---|
Molecular Formula |
C14H18NO4P |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
diethyl (4-methylquinolin-6-yl) phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-12-6-7-14-13(10-12)11(3)8-9-15-14/h6-10H,4-5H2,1-3H3 |
InChI Key |
CSNUMLDNLSKJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=CN=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.